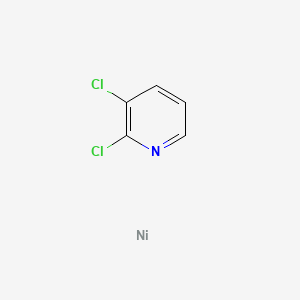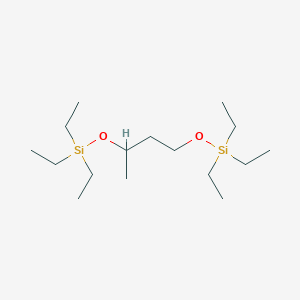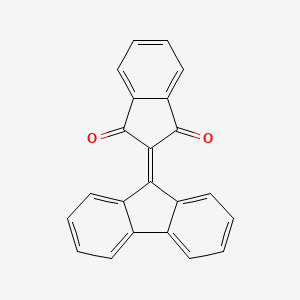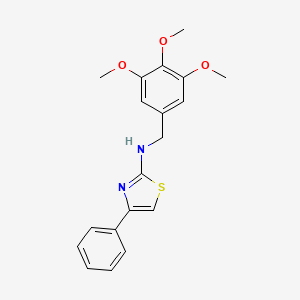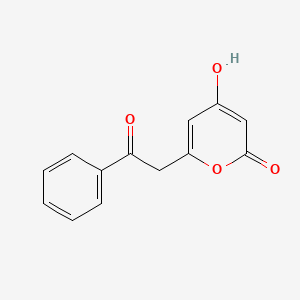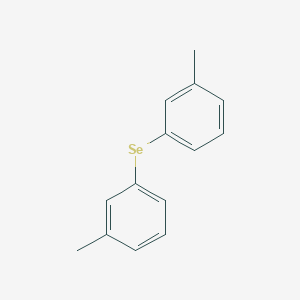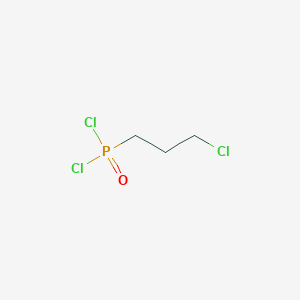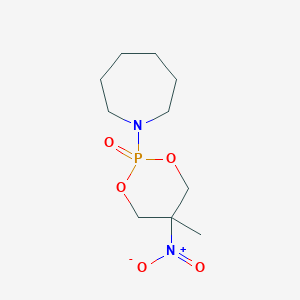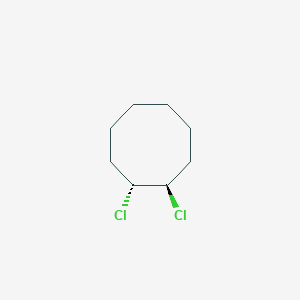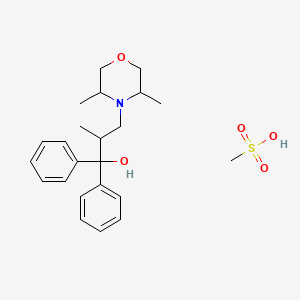
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate is an organic compound that belongs to the class of heterocyclic compounds containing a morpholine ring. This compound is characterized by the presence of a diphenyl group, a methyl group, and a morpholino group attached to a propanol backbone. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate typically involves the following steps:
Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through a Grignard reaction. This involves the reaction of phenylmagnesium bromide with acetone to form 1,1-diphenyl-2-propanol.
Introduction of the Morpholino Group: The next step involves the introduction of the morpholino group. This is achieved by reacting 1,1-diphenyl-2-propanol with 3,5-dimethylmorpholine in the presence of a suitable catalyst such as p-toluenesulfonic acid.
Formation of the Methane Sulfonate: The final step involves the conversion of the hydroxyl group to a methane sulfonate group. This is typically achieved by reacting the compound with methane sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methane sulfonate group can be substituted with other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide, thiourea, or ammonia.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol hydrobromide
- 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol hydrochloride
- 1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol acetate
Uniqueness
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol methane sulfonate is unique due to the presence of the methane sulfonate group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and enhances its potential biological activity compared to similar compounds.
Propriétés
Numéro CAS |
21282-88-2 |
|---|---|
Formule moléculaire |
C23H33NO5S |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
3-(3,5-dimethylmorpholin-4-yl)-2-methyl-1,1-diphenylpropan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C22H29NO2.CH4O3S/c1-17(14-23-18(2)15-25-16-19(23)3)22(24,20-10-6-4-7-11-20)21-12-8-5-9-13-21;1-5(2,3)4/h4-13,17-19,24H,14-16H2,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
SQQVUVREONLTFV-UHFFFAOYSA-N |
SMILES canonique |
CC1COCC(N1CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


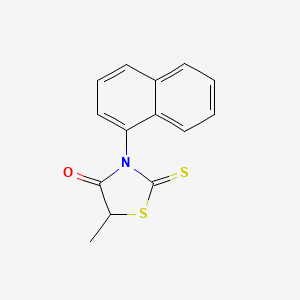
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
